Cas no 164265-09-2 ((3S)-6-Chlorochromane-3-carboxylic acid)

(3S)-6-Chlorochromane-3-carboxylic acid is a chiral chromane derivative featuring a carboxylic acid functional group at the 3-position and a chloro substituent at the 6-position. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring precise chirality. The chlorinated aromatic ring enhances reactivity for further functionalization, while the carboxylic acid group allows for versatile derivatization, such as amide or ester formation. This compound is characterized by high purity and stability, making it suitable for research and industrial applications in medicinal chemistry and material science. Its well-defined structure supports reproducible results in synthetic pathways.
(3S)-6-Chlorochromane-3-carboxylic acid structure
164265-09-2 structure
Product name:(3S)-6-Chlorochromane-3-carboxylic acid
CAS No:164265-09-2
MF:C10H9ClO3
MW:212.629662275314
CID:6801844
PubChem ID:7131198

(3S)-6-Chlorochromane-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 164265-09-2
    • MFCD10696114
    • (S)-6-CHLOROCHROMAN-3-CARBOXYLIC ACID
    • F98221
    • starbld0011972
    • (3S)-6-CHLOROCHROMANE-3-CARBOXYLIC ACID
    • (3S)-6-Chlorochromane-3-carboxylic acid
    • Inchi: 1S/C10H9ClO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13)/t7-/m0/s1
    • InChI Key: UTLYAMDODADLNQ-ZETCQYMHSA-N
    • SMILES: ClC1C=CC2=C(C=1)C[C@H](C(=O)O)CO2

Computed Properties

  • Exact Mass: 212.0240218g/mol
  • Monoisotopic Mass: 212.0240218g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 46.5Ų

(3S)-6-Chlorochromane-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB596165-500mg
(3S)-6-Chlorochromane-3-carboxylic acid; .
164265-09-2
500mg
€426.10 2024-07-19
abcr
AB596165-250mg
(3S)-6-Chlorochromane-3-carboxylic acid; .
164265-09-2
250mg
€276.70 2024-07-19
abcr
AB596165-100mg
(3S)-6-Chlorochromane-3-carboxylic acid; .
164265-09-2
100mg
€220.20 2024-07-19
abcr
AB596165-1g
(3S)-6-Chlorochromane-3-carboxylic acid; .
164265-09-2
1g
€612.10 2024-07-19

Additional information on (3S)-6-Chlorochromane-3-carboxylic acid

(3S)-6-Chlorochromane-3-carboxylic Acid: A Comprehensive Overview

The compound with CAS No 164265-09-2, commonly referred to as (3S)-6-Chlorochromane-3-carboxylic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the chromane family, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydrofuran ring. The presence of the chlorine atom at the 6th position and the carboxylic acid group at the 3rd position introduces unique chemical properties and biological activities that make this compound a subject of extensive research.

Chromane derivatives have been extensively studied due to their potential applications in drug discovery and materials science. The (3S)-6-Chlorochromane-3-carboxylic acid is particularly interesting because of its stereochemistry, which plays a crucial role in its interactions with biological systems. The (S) configuration at the 3rd carbon suggests that this compound may exhibit enantioselective behavior, making it a valuable tool in asymmetric synthesis and chiral recognition studies.

Recent advancements in synthetic methodologies have enabled researchers to explore novel routes for the preparation of (3S)-6-Chlorochromane-3-carboxylic acid. One such approach involves the use of enantioselective catalysis, which allows for the efficient synthesis of this compound with high optical purity. This development is significant because it addresses the growing demand for enantiopure compounds in pharmaceutical research and development.

The biological activity of (3S)-6-Chlorochromane-3-carboxylic acid has been a focal point of recent studies. Research indicates that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. For instance, studies have shown that it can effectively inhibit the production of reactive oxygen species (ROS) and modulate inflammatory pathways, which are implicated in various chronic diseases such as arthritis and neurodegenerative disorders.

In addition to its pharmacological applications, (3S)-6-Chlorochromane-3-carboxylic acid has also been explored for its potential in materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics, particularly in the development of novel semiconducting materials. Recent research has demonstrated that this compound can be incorporated into thin-film transistor (TFT) devices, showcasing its potential in next-generation electronic applications.

The structural versatility of (3S)-6-Chlorochromane-3-carboxylic acid also lends itself to various chemical modifications. By introducing substituents at different positions on the chromane ring, researchers can tailor the physical and chemical properties of this compound to suit specific applications. For example, substituting the chlorine atom with other halogens or functional groups can significantly alter its reactivity and bioavailability, opening up new avenues for drug design.

From an analytical standpoint, the characterization of (3S)-6-Chlorochromane-3-carboxylic acid has been enhanced by advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed insights into the molecular structure and stereochemistry of the compound, ensuring accurate identification and quality control during synthesis.

In conclusion, (3S)-6-Chlorochromane-3-carboxylic acid is a multifaceted compound with immense potential across diverse scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthetic and analytical techniques, position it as a key player in both academic research and industrial applications. As ongoing studies continue to uncover new facets of this compound's behavior, it is likely to play an increasingly important role in shaping future innovations in chemistry and pharmacology.

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